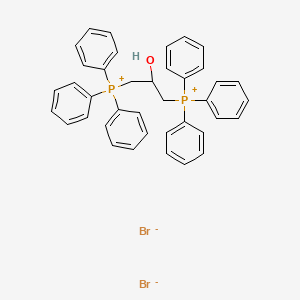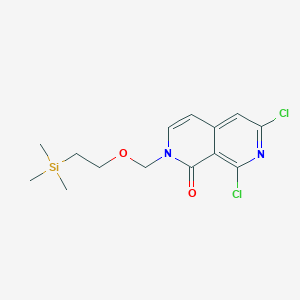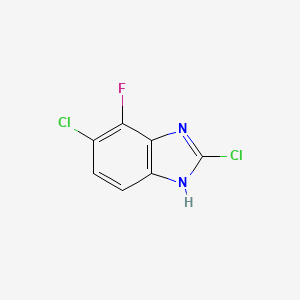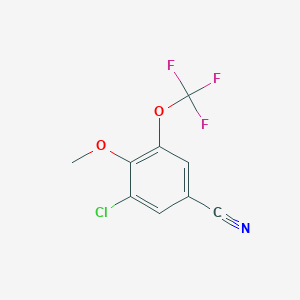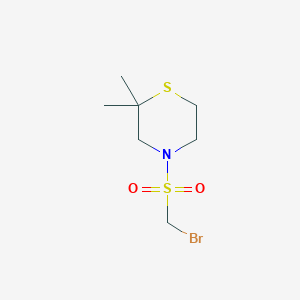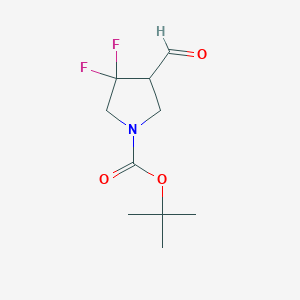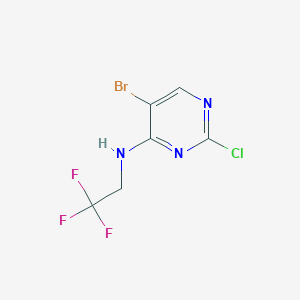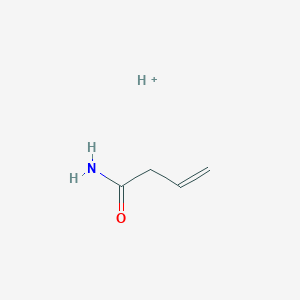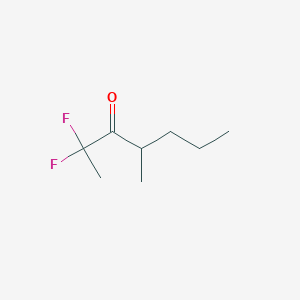
2,2-Difluoro-4-methyl-3-heptanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-4-methyl-3-heptanone is an organic compound with the molecular formula C8H14F2O It is a ketone characterized by the presence of two fluorine atoms and a methyl group attached to the heptanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-methyl-3-heptanone typically involves the fluorination of a suitable precursor. One common method is the reaction of 4-methyl-3-heptanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the product. The use of advanced fluorinating agents and catalysts can further optimize the process.
化学反应分析
Types of Reactions: 2,2-Difluoro-4-methyl-3-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2-difluoro-4-methyl-3-heptanoic acid.
Reduction: Formation of 2,2-difluoro-4-methyl-3-heptanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2-Difluoro-4-methyl-3-heptanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2-Difluoro-4-methyl-3-heptanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
2,2-Difluoro-3-heptanone: Lacks the methyl group at the 4-position.
4-Methyl-3-heptanone: Lacks the fluorine atoms.
2,2-Difluoro-4-methyl-2-pentanone: Has a shorter carbon chain.
Uniqueness: 2,2-Difluoro-4-methyl-3-heptanone is unique due to the combination of fluorine atoms and a methyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications where such properties are desirable.
属性
分子式 |
C8H14F2O |
|---|---|
分子量 |
164.19 g/mol |
IUPAC 名称 |
2,2-difluoro-4-methylheptan-3-one |
InChI |
InChI=1S/C8H14F2O/c1-4-5-6(2)7(11)8(3,9)10/h6H,4-5H2,1-3H3 |
InChI 键 |
OQUISTDZLJATPV-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(=O)C(C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


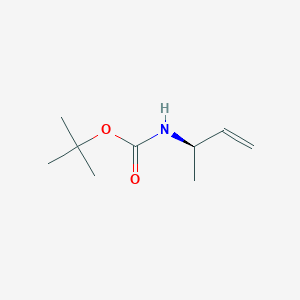
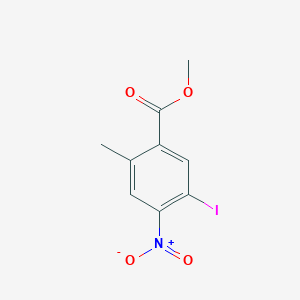
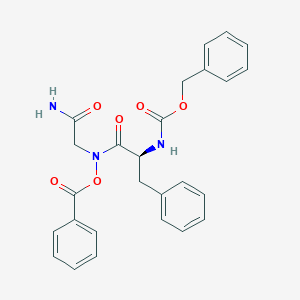
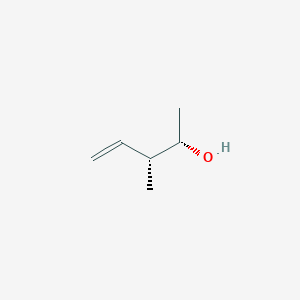
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
![2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
